molecular formula C10H10BrN5NaO6PS B13430353 sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one

Cat. No.: B13430353
M. Wt: 462.15 g/mol
InChI Key: TYKQBWMLDODIEY-KUXNCGIJSA-M
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Description

The compound sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one is a complex chemical entity with a unique structure that includes a purine base, a furodioxaphosphinin ring, and a bromine atom

Preparation Methods

The synthesis of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

The uniqueness of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H10BrN5NaO6PS

Molecular Weight

462.15 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-5H-purin-6-one

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2-5,8,17H,1H2,(H,19,24)(H2,12,15,18);/q;+1/p-1/t2-,3?,4-,5-,8-,23?;/m1./s1

InChI Key

TYKQBWMLDODIEY-KUXNCGIJSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC(=NC(=O)C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC(=NC(=O)C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]

Origin of Product

United States

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